![molecular formula C19H17NO3 B2584356 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one CAS No. 892290-55-0](/img/structure/B2584356.png)
3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
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Overview
Description
The compound “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzylamine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused-ring system with a benzene ring and a pyridine ring. The presence of various substituents, such as the dimethylphenyl carbonyl group and the methoxy group in this compound, can significantly influence its physical and chemical properties .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” would depend on its specific structure. Factors that could influence its properties include the presence of the dimethylphenyl carbonyl group and the methoxy group, as well as the overall structure of the quinoline ring system .Scientific Research Applications
NMR Spectroscopy in Structural Differentiation
The application of NMR spectroscopy in differentiating isomeric dihydroisoquinolinones, including compounds similar to 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one, has been explored. This technique helps to determine the position of RO-substituents in these compounds, providing a deeper understanding of their structural characteristics (Waigh, 1980).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one has shown that they can undergo various reactions, leading to the formation of spirocyclic systems and 3,4-dihydroisoquinoline derivatives. These reactions are crucial for developing new compounds with potential applications in medicinal chemistry and materials science (Rozhkova et al., 2013).
Synthesis of Quinazoline Derivatives
A study on the synthesis of 4-(3'-Chlorophenylamino)-6-Methoxy Quinazoline derivatives, which are structurally similar to the target compound, provides insights into the methods used for creating a range of quinazoline-based compounds. This research could be relevant for the development of new pharmaceuticals or materials (Yan, Huang, & Zhang, 2013).
Luminescence Properties
The synthesis and study of cyano functionalized 6-methoxyquinolin-2-ones, related to the chemical , revealed interesting luminescence properties. These properties might be leveraged in the development of new optical materials or sensors (Enoua, Uray, & Stadlbauer, 2009).
Catalytic Applications
Research on rhodium-promoted C–H bond activation of quinoline and methylquinolines, including compounds structurally related to 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one, provides valuable information on their potential use in catalysis. This is particularly relevant in the context of organic synthesis and the development of new catalytic processes (De las Heras et al., 2022).
Crystallography and Computational Studies
Crystallographic and computational studies of novel quinolinone derivatives offer insights into the molecular structure and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of similar compounds in various scientific fields (Bai et al., 2012).
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some quinoline derivatives have been found to exhibit biological activities, such as antimicrobial, antifungal, antimalarial, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-5-13(8-12(11)2)18(21)16-10-20-17-7-6-14(23-3)9-15(17)19(16)22/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRVDMKIPXFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one |
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